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Abstract
SAR107375, chemically known as 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-Methyl-3-(2-

oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide, is a

potent and orally active dual inhibitor of thrombin (Factor IIa) and Factor Xa.[1][2][3] Developed

by Sanofi, this molecule emerged from a rational drug design program aimed at optimizing the

anticoagulant profile of a series of compounds. This technical guide provides an in-depth

overview of the discovery, synthesis, and key biological evaluation of SAR107375, presenting

detailed experimental protocols and quantitative data to support further research and

development in the field of anticoagulation.

Discovery and Rationale
The discovery of SAR107375 was the culmination of a focused lead optimization effort. The

starting point for this endeavor was a compound with modest anti-thrombin activity and low

Factor Xa inhibition.[3] The research aimed to enhance both activities while maintaining

favorable pharmacokinetic properties for oral administration.

The key structural modifications that led to the discovery of SAR107375 included the

incorporation of a neutral chlorothiophene P1 fragment and the fine-tuning of the P2 and P3-P4
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fragments of the molecule.[3] This strategic optimization process ultimately yielded a

compound with significantly improved potency against both targets and enhanced metabolic

stability.[3]

Signaling Pathway
SAR107375 exerts its anticoagulant effect by directly inhibiting two key serine proteases in the

coagulation cascade: Factor Xa and thrombin.
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Figure 1: Inhibition of the Coagulation Cascade by SAR107375.

Synthesis of SAR107375
The synthesis of SAR107375 is a multi-step process. A crucial intermediate in this synthesis is

5-chlorothiophene-2-carboxylic acid. Various methods have been reported for the synthesis of

this intermediate, often starting from 2-chlorothiophene.

Synthesis of 5-chlorothiophene-2-carboxylic acid
One common method involves the Friedel-Crafts acylation of 2-chlorothiophene with

trichloroacetyl chloride, followed by hydrolysis to yield the carboxylic acid.[1] Another approach

utilizes a Grignard reaction where 5-chloro-2-bromothiophene is reacted with magnesium to

form a Grignard reagent, which is then carboxylated using carbon dioxide.[1] A one-pot method

has also been described, starting from 2-thiophenecarboxaldehyde, which is chlorinated and

then oxidized to the desired carboxylic acid.

A detailed, step-by-step protocol for the complete synthesis of SAR107375, as would be found

in the supporting information of a peer-reviewed publication, is not publicly available in the

immediate search results. The following is a generalized representation of a potential synthetic

workflow.
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Generalized Synthetic Workflow for SAR107375
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Figure 2: Generalized Synthetic Workflow for SAR107375.

Biological Activity and Quantitative Data
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SAR107375 exhibits potent inhibitory activity against both Factor Xa and thrombin. The

following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of SAR107375

Target Ki (nM)

Factor Xa 1

Thrombin 8

Data sourced from Meneyrol et al., 2013.[3]

Table 2: In Vitro and In Vivo Efficacy of SAR107375

Assay Parameter Value (µM or mg/kg)

Thrombin Generation Time

(TGT) in human PRP
IC50 0.39

Rat Venous Thrombosis Model

(intravenous)
ED50 0.07

Rat Venous Thrombosis Model

(oral)
ED50 2.8

Data sourced from Meneyrol et al., 2013.[3]

Table 3: Selectivity Profile of SAR107375

Serine Protease Selectivity (fold vs. Factor Xa)

Trypsin >1000

Other related serine proteases ~300

Data sourced from Meneyrol et al., 2013.[3]
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Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. The following sections provide an overview of the methodologies used to characterize

SAR107375.

Factor Xa and Thrombin Inhibition Assays
While the specific, detailed protocols from the primary literature are not fully available in the

search results, a general procedure for such assays is outlined below.

Objective: To determine the inhibitory potency (Ki) of SAR107375 against human Factor Xa

and thrombin.

General Principle: These assays are typically performed in a 96-well plate format. The enzyme

(Factor Xa or thrombin) is incubated with various concentrations of the inhibitor (SAR107375).

A chromogenic or fluorogenic substrate specific to the enzyme is then added, and the rate of

substrate cleavage is measured over time using a plate reader. The Ki is then calculated from

the inhibition data using appropriate enzyme kinetic models.
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General Workflow for Factor Xa/Thrombin Inhibition Assay
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Figure 3: General Workflow for In Vitro Inhibition Assays.
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Thrombin Generation Time (TGT) Assay
Objective: To assess the overall effect of SAR107375 on the coagulation potential in human

plasma.

General Principle: The TGT assay measures the dynamics of thrombin generation in platelet-

rich plasma (PRP) upon the addition of a trigger (e.g., tissue factor). A fluorogenic substrate for

thrombin is included in the reaction mixture. The fluorescence generated over time is

monitored, providing a thrombin generation curve. Key parameters such as the lag time, peak

thrombin concentration, and the endogenous thrombin potential (ETP), which is the area under

the curve, are determined.

In Vivo Venous Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of SAR107375 in a living organism.

General Principle: A common model involves inducing thrombosis in a rat vein, for example, by

stenosis (narrowing) and/or injury to the vessel wall. SAR107375 is administered to the animals

(either intravenously or orally) at various doses prior to the induction of thrombosis. The extent

of thrombus formation is then quantified and compared between treated and control groups to

determine the effective dose (ED50).

Conclusion
SAR107375 is a potent, orally bioavailable dual inhibitor of Factor Xa and thrombin that was

discovered through a systematic lead optimization campaign. Its high in vitro and in vivo

efficacy, coupled with a good selectivity profile, underscore its potential as an anticoagulant

agent. The detailed methodologies and quantitative data presented in this guide provide a

valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug

development who are working on the next generation of antithrombotic therapies. Further

investigation into the clinical application of SAR107375 is warranted based on its promising

preclinical profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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